molecular formula C16H15N5OS B2862479 2-Pyridin-3-yl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide CAS No. 2380097-39-0

2-Pyridin-3-yl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide

Cat. No. B2862479
CAS RN: 2380097-39-0
M. Wt: 325.39
InChI Key: UNRCMYBQIAVNRC-UHFFFAOYSA-N
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Description

“2-Pyridin-3-yl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide” is a chemical compound that has been studied for its potential applications in various fields . It is a white solid with a melting point of 121–122°C .


Synthesis Analysis

The synthesis of this compound involves several steps. The most common synthetic methods involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of this compound is complex and includes several functional groups. The 1H NMR spectrum shows signals at various chemical shifts, indicating the presence of different types of hydrogen atoms in the molecule . The 13C NMR spectrum also shows signals at different chemical shifts, indicating the presence of various types of carbon atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps. These include cyclization reactions, reactions with one-carbon source reagents, and heating with various reagents .


Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 121–122°C . The 1H and 13C NMR spectra provide information about its chemical structure .

Future Directions

Future research could focus on further elucidating the mechanism of action of this compound and exploring its potential applications. For example, given its ability to inhibit Cyt-bd, it could be studied for potential use in treating diseases related to energy metabolism .

properties

IUPAC Name

2-pyridin-3-yl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c22-14(6-11-2-1-4-17-7-11)20-12-8-21(9-12)16-15-13(3-5-23-15)18-10-19-16/h1-5,7,10,12H,6,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRCMYBQIAVNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2SC=C3)NC(=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyridin-3-yl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide

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